(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Methoxyimino Group: The methoxyimino group can be formed through the reaction of an appropriate aldehyde or ketone with methoxyamine hydrochloride under basic conditions.
Final Coupling Reaction: The final step involves coupling the chlorophenyl and methoxyimino groups to the indole core under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine or hydroxylamine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its interactions with various biological targets and pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the indole core, which is a common motif in many bioactive molecules, suggests that it may have pharmacological potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one would depend on its specific biological activity. Generally, compounds with an indole core can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyimino and chlorophenyl groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-{[(4-bromophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: Similar structure with a bromine atom instead of chlorine.
(3Z)-3-{[(4-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: Similar structure with a methyl group instead of chlorine.
(3Z)-3-{[(4-nitrophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHHQTRTSQJERJ-ATJXCDBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC=C(C=C4)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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